5-Ethoxy-2-hydroxy-3-nitrobenzaldehyde
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Overview
Description
5-Ethoxy-2-hydroxy-3-nitrobenzaldehyde is a chemical compound with the molecular formula C9H9NO5 It is a derivative of benzaldehyde, featuring an ethoxy group at the 5-position, a hydroxyl group at the 2-position, and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-hydroxy-3-nitrobenzaldehyde typically involves the nitration of 5-ethoxy-2-hydroxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-hydroxy-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, various nucleophiles.
Major Products Formed
Reduction: 5-Ethoxy-2-hydroxy-3-aminobenzaldehyde.
Oxidation: 5-Ethoxy-2-hydroxy-3-nitrobenzoic acid.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-2-hydroxy-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-hydroxy-3-nitrobenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines, facilitating various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: Similar structure but lacks the ethoxy group.
5-Hydroxy-2-nitrobenzaldehyde: Similar structure but lacks the ethoxy group and has the hydroxyl group at a different position.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but has a methoxy group instead of an ethoxy group and lacks the nitro group.
Uniqueness
5-Ethoxy-2-hydroxy-3-nitrobenzaldehyde is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
5-ethoxy-2-hydroxy-3-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-7-3-6(5-11)9(12)8(4-7)10(13)14/h3-5,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFZQFHJMSWSAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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